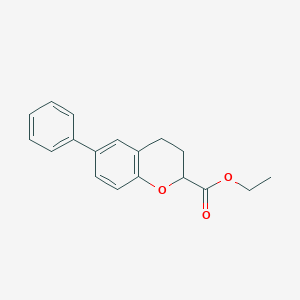
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from reagents such as chloroform and potassium hydroxide (KOH). The reaction proceeds through the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid.
Reduction: 2,2-Dichloro-3-phenylcyclopropane-1-methanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and the presence of the dichlorocyclopropane moiety. The aldehyde group can participate in nucleophilic addition reactions, while the dichlorocyclopropane ring can undergo ring-opening reactions under certain conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the chlorine and phenyl substituents.
2,2-Dichlorocyclopropane-1-carbaldehyde: Lacks the phenyl substituent.
3-Phenylcyclopropane-1-carbaldehyde: Lacks the chlorine substituents.
Uniqueness
2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde is unique due to the combination of the dichlorocyclopropane ring and the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
57976-72-4 |
|---|---|
Fórmula molecular |
C10H8Cl2O |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
2,2-dichloro-3-phenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-6,8-9H |
Clave InChI |
RDHNZTKFNDJQCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


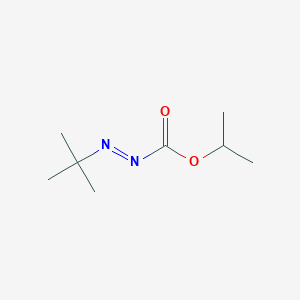
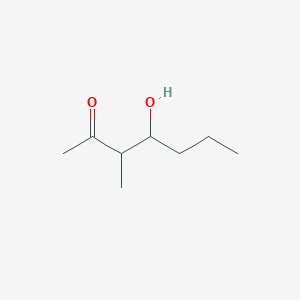
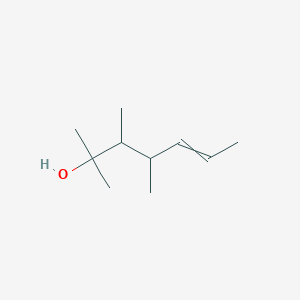
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

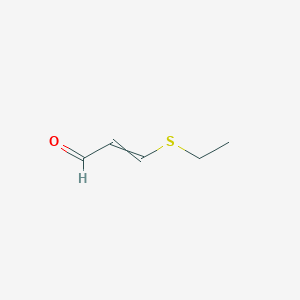
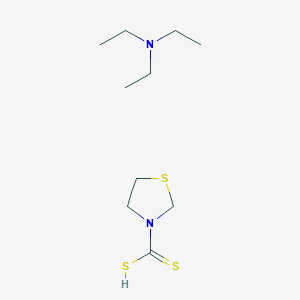
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
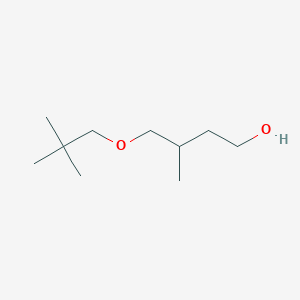
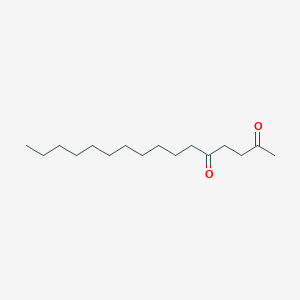
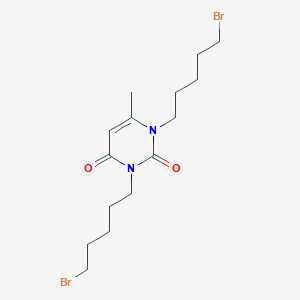
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
